4-oxo-3-phenyl-4H-chromen-7-yl benzoate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromones, which are derivatives of chromone (1,4-benzopyrone or 4H-chromen-4-one). Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. It has been reported to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest . This mechanism highlights its potential as an anticancer agent .
Comparison with Similar Compounds
4-oxo-3-phenyl-4H-chromen-7-yl benzoate can be compared with similar compounds such as:
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-oxo-3-phenyl-4H-chromen-7-yl acetate: Another similar compound with an acetate group.
Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate: A more complex derivative with additional functional groups.
Biological Activity
4-Oxo-3-phenyl-4H-chromen-7-yl benzoate is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Synthesis
The structure of this compound features a chromene core with a phenyl group and a benzoate moiety. The synthesis typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoic acid, often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in aprotic solvents like dichloromethane.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by interacting with tubulin at the colchicine binding site, inhibiting tubulin polymerization, and leading to cell cycle arrest .
Case Study:
In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer MCF-7 cells, with an IC50 value indicating potent cytotoxicity .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It acts as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in the inflammatory process. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators .
Mechanism of Action:
The mechanism involves binding to the active sites of COX enzymes, thereby blocking substrate access and reducing inflammation .
Antioxidant Activity
This compound demonstrates antioxidant properties by scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Comparative Biological Activity
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
---|---|---|---|
4-Oxo-3-phenyloxychromen | Moderate | High | Moderate |
4-Oxo-chromen derivatives | Low | Moderate | High |
4-Oxo-coumarin derivatives | High | Low | Moderate |
This compound | High | High | High |
Research Findings
Recent studies have focused on the compound's potential as a therapeutic agent against neurodegenerative diseases due to its ability to inhibit enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease. The compound exhibited selective inhibition against BACE1 over other related enzymes, suggesting its potential for drug development .
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIFKZIJDIDMPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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